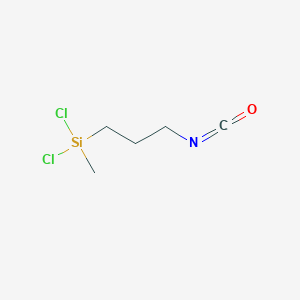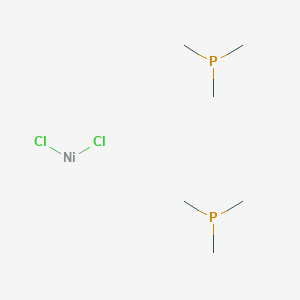
N-(4-カルボキシ-3-ヒドロキシフェニル)マレイミド
説明
N-(4-Carboxy-3-hydroxyphenyl)maleimide (NCHPMA) is a hydrophilic, water-soluble, and biocompatible compound with a wide range of applications in scientific research and laboratory experiments. It is a versatile compound that can be used as a reagent for a variety of biochemical and physiological studies.
科学的研究の応用
生化学研究
N-(4-カルボキシ-3-ヒドロキシフェニル)マレイミド: は、乳酸脱水素酵素(LDH)アイソザイムの不可逆的阻害剤として作用する能力により、生化学研究で広く使用されています 。この特性は、代謝経路と酵素動力学を研究する上で貴重なものです。
タンパク質間相互作用
この化合物は、タンパク質の検出とタンパク質間相互作用の研究を容易にする蛍光プローブとして役立ちます 。これはアミノ酸残基に共有結合することができ、研究者はこれらの相互作用を追跡および分析することができます。
DNA-タンパク質相互作用
同様に、N-(4-カルボキシ-3-ヒドロキシフェニル)マレイミドは、遺伝子調節と複製プロセスを理解する上で重要なDNA-タンパク質相互作用を調べる上で役立ちます 。
タンパク質構造と機能
この化合物がタンパク質と相互作用する能力は、タンパク質構造と機能の探求にも及びます。 これは、タンパク質の三次元構造とそれらの機能部位を解明するのに役立ちます 。
蛍光標識
蛍光プローブとして、N-(4-カルボキシ-3-ヒドロキシフェニル)マレイミドは、タンパク質、酵素、および核酸の標識に使用され、これらの生体分子の可視化と定量を容易にします 。
材料科学
材料科学では、この化合物は、特定の特性を持つポリマーを作成するために、さまざまな基で官能化されています。 たとえば、アクリロイル基とメタクリロイル基での官能化は、熱安定性を向上させることが示されています 。
高性能ポリマー
N-(4-カルボキシ-3-ヒドロキシフェニル)マレイミドのプロパルギル基とシアネート基による官能化から得られる熱硬化性樹脂は、高温でより高いチャー値を示し、高性能用途に適しています 。
作用機序
Target of Action
N-(4-Carboxy-3-hydroxyphenyl)maleimide (NCHPMA) primarily targets proteins, enzymes, and nucleic acids . It serves as an irreversible inhibitor of the LDH isoenzyme . The LDH isoenzyme plays a crucial role in the conversion of lactate to pyruvate, a key step in the glycolysis pathway.
Mode of Action
NCHPMA actively engages with its target molecules by forming covalent bonds with the amino acid residues of the target molecule . This interaction is stabilized by hydrogen bonds and van der Waals forces . As a result, NCHPMA can function as a fluorescent probe, facilitating the detection of proteins, enzymes, and nucleic acids .
Result of Action
The molecular and cellular effects of NCHPMA’s action primarily involve the inhibition of the LDH isoenzyme and the subsequent impact on metabolic processes . Additionally, by binding to proteins, enzymes, and nucleic acids, NCHPMA can facilitate their detection .
生化学分析
Biochemical Properties
N-(4-Carboxy-3-hydroxyphenyl)maleimide serves as an irreversible inhibitor of LDH isoenzyme . It interacts with proteins, enzymes, and nucleic acids through the formation of covalent bonds with the amino acid residues of the target molecule . This interaction is stabilized by hydrogen bonds and van der Waals forces .
Molecular Mechanism
N-(4-Carboxy-3-hydroxyphenyl)maleimide exerts its effects at the molecular level through binding interactions with biomolecules . It can inhibit or activate enzymes and cause changes in gene expression .
特性
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-8-5-6(1-2-7(8)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSVFCGGVBWUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172820 | |
| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19232-43-0 | |
| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019232430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19232-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CARBOXY-3-HYDROXYPHENYL)MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H822IOP4G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes poly[N-(4-Carboxy-3-hydroxyphenyl)maleimide] interesting for researchers?
A1: This polymer functions as a bidentate ligand, meaning it can bind to a single metal ion using two donor atoms within its structure. [] This characteristic makes it particularly interesting for creating polychelates, which are polymers with metal ions integrated into their structure. [] These polychelates have potential applications in various fields due to the unique properties imparted by the incorporated metal ions.
Q2: What kind of metals can be incorporated into poly[N-(4-Carboxy-3-hydroxyphenyl)maleimide]?
A2: Research has shown that this polymer can effectively chelate with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). [] Interestingly, it can also bind to the uranyl ion, UO2(II). [] This versatility in binding different metal ions opens up possibilities for tailoring the properties of the resulting polychelates for specific applications.
Q3: What are the general characteristics of the polychelates formed with this polymer?
A3: The polychelates formed are typically intensely colored solids, indicating the influence of the incorporated metal ions on their electronic structure. [] Furthermore, these polychelates exhibit stability and are insoluble in common organic solvents. [] This insolubility can be advantageous for applications where the material needs to withstand exposure to organic solvents without degrading or dissolving.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)







